![molecular formula C14H13N3O3 B2496641 (E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide CAS No. 1261302-41-3](/img/structure/B2496641.png)
(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide
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Description
(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide, also known as HMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. HMBI belongs to the class of hydrazones and has a molecular formula C14H14N4O3.
Scientific Research Applications
Antibacterial Activity
(E)-N’-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide: has been investigated for its antibacterial potential. In a study, extracts of this compound were evaluated against pathogenic strains including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus. The Agar Ditch method revealed its antibacterial effects . Further research could explore its mechanism of action and potential clinical applications.
Theoretical Investigations
The compound has also undergone theoretical investigations. Researchers have explored its chemical activity descriptors, natural bond orbital (NBO) analysis, and DNA/ECT interactions. These studies provide insights into its electronic properties and potential interactions with biological molecules .
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-2-3-13(18)11(8-12)9-16-17-14(19)10-4-6-15-7-5-10/h2-9,18H,1H3,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEIPZRPZZVFSH-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-hydroxy-5-methoxybenzylidene)isonicotinohydrazide |
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